molecular formula C53H85NO20 B10832027 (1S,3R,4R,7R,9R,11R,15S,16S,17R,18S,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-[(4R,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,4,7,9,11,37-heptahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid

(1S,3R,4R,7R,9R,11R,15S,16S,17R,18S,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-[(4R,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,4,7,9,11,37-heptahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid

Cat. No.: B10832027
M. Wt: 1056.2 g/mol
InChI Key: IKYMLQOHQLVORI-GKAJJDACSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nystatin A3 is a polyene macrolide antibiotic that belongs to the nystatin family, which was first isolated from the bacterium Streptomyces noursei. It is known for its potent antifungal properties, particularly against Candida species. Nystatin A3 is one of the components of commercial nystatin, which also includes Nystatin A1 and Nystatin A2 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nystatin A3 is primarily produced through fermentation processes involving Streptomyces noursei. The fermentation conditions, including the medium composition, pH, temperature, and aeration, are optimized to maximize the yield of Nystatin A3. The fermentation broth is then subjected to extraction and purification processes to isolate Nystatin A3 .

Industrial Production Methods: Industrial production of Nystatin A3 involves large-scale fermentation using high-yield strains of Streptomyces noursei. The fermentation process is carried out in bioreactors under controlled conditions. After fermentation, the broth is filtered, and the antibiotic is extracted using organic solvents. The crude extract is then purified using chromatographic techniques to obtain pure Nystatin A3 .

Chemical Reactions Analysis

Types of Reactions: Nystatin A3 undergoes various chemical reactions, including:

    Oxidation: Nystatin A3 can be oxidized to form different derivatives. Common oxidizing

Properties

Molecular Formula

C53H85NO20

Molecular Weight

1056.2 g/mol

IUPAC Name

(1S,3R,4R,7R,9R,11R,15S,16S,17R,18S,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-[(4R,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,4,7,9,11,37-heptahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid

InChI

InChI=1S/C53H85NO20/c1-29-18-16-14-12-10-8-6-7-9-11-13-15-17-19-37(72-52-49(65)46(54)48(64)33(5)71-52)25-42-45(51(66)67)41(61)28-53(68,74-42)27-40(60)38(58)21-20-34(55)22-35(56)23-36(57)24-43(62)69-31(3)30(2)50(29)73-44-26-39(59)47(63)32(4)70-44/h6-7,9,11-19,29-42,44-50,52,55-61,63-65,68H,8,10,20-28,54H2,1-5H3,(H,66,67)/t29-,30-,31-,32-,33+,34+,35+,36+,37-,38+,39+,40+,41-,42-,44?,45+,46-,47-,48+,49-,50+,52-,53+/m0/s1

InChI Key

IKYMLQOHQLVORI-GKAJJDACSA-N

Isomeric SMILES

C[C@H]1C=CC=CCCC=CC=CC=CC=C[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H]([C@@H](CC[C@H](C[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1OC3C[C@H]([C@H]([C@@H](O3)C)O)O)C)C)O)O)O)O)O)O)O)C(=O)O)O[C@H]4[C@H]([C@H]([C@@H]([C@H](O4)C)O)N)O

Canonical SMILES

CC1C=CC=CCCC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(C(CCC(CC(CC(CC(=O)OC(C(C1OC3CC(C(C(O3)C)O)O)C)C)O)O)O)O)O)O)O)C(=O)O)OC4C(C(C(C(O4)C)O)N)O

Origin of Product

United States

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